N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]-2-thiophen-2-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]-2-thiophen-2-ylacetamide, also known as DMQX, is a potent non-competitive antagonist of the AMPA subtype of glutamate receptors. It has been extensively studied for its potential clinical applications in the treatment of neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease.
Wirkmechanismus
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]-2-thiophen-2-ylacetamide acts as a non-competitive antagonist of the AMPA subtype of glutamate receptors. It binds to a specific site on the receptor and prevents the activation of the receptor by glutamate. This inhibition of the receptor leads to a decrease in the excitatory neurotransmission mediated by AMPA receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy, as well as to protect against neuronal damage caused by seizures. This compound has also been shown to have potential therapeutic effects in Parkinson's and Alzheimer's diseases, although further research is needed to fully understand these effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]-2-thiophen-2-ylacetamide has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA subtype of glutamate receptors, making it a useful tool for studying the role of these receptors in synaptic plasticity and learning and memory. However, this compound also has some limitations. It has a relatively short half-life, which can make it difficult to use in certain experiments. Additionally, its potency and selectivity can make it difficult to interpret results in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]-2-thiophen-2-ylacetamide. One area of interest is the development of more potent and selective AMPA receptor antagonists. Another area of interest is the use of this compound as a potential therapeutic agent in neurological disorders. Finally, there is interest in using this compound as a research tool to study the role of AMPA receptors in synaptic plasticity and learning and memory.
Synthesemethoden
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]-2-thiophen-2-ylacetamide can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with methylamine to produce 3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinoline-2-carbaldehyde. This intermediate is then reacted with thiophene-2-carboxylic acid to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]-2-thiophen-2-ylacetamide has been extensively studied for its potential clinical applications in the treatment of neurological disorders. It has been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy, as well as potential therapeutic effects in Parkinson's and Alzheimer's diseases. This compound has also been used as a research tool to study the role of AMPA receptors in synaptic plasticity and learning and memory.
Eigenschaften
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-26-18-9-5-4-8-17(18)23(28)22(15-10-11-19(29-2)20(13-15)30-3)24(26)25-21(27)14-16-7-6-12-31-16/h4-13H,14H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMOWGLZGPSDBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)CC3=CC=CS3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.